5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile
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Overview
Description
5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is a chemical compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, and a nitrile group attached to the carbon atom adjacent to the oxirane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile can be achieved through the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile . The process involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . The reaction conditions typically include low temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 5-Methyl-1-oxaspiro[2This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Lithium diisopropylamide: Used in the isomerization of epoxy derivatives to form this compound.
Nucleophiles: Such as amines, which can react with the nitrile group in substitution reactions.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through the isomerization of epoxy derivatives.
Scientific Research Applications
5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its ability to undergo isomerization and substitution reactions. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack . The oxirane ring can also participate in ring-opening reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.3]hexane-5-carbonitrile: Shares a similar spirocyclic structure but differs in the position of the nitrile group.
Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate: Similar structure with a carboxylate group instead of a nitrile group.
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5-methyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-2-7(3-5)6(4-8)9-7/h5-6H,2-3H2,1H3 |
InChI Key |
JHJLIDRUXGGMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C(O2)C#N |
Origin of Product |
United States |
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